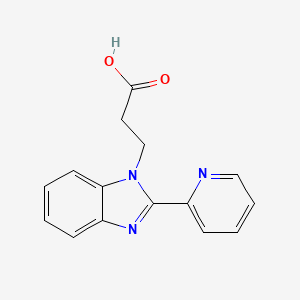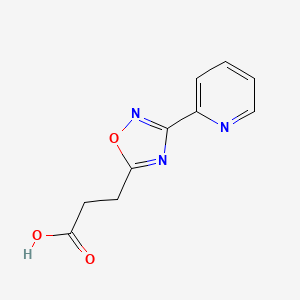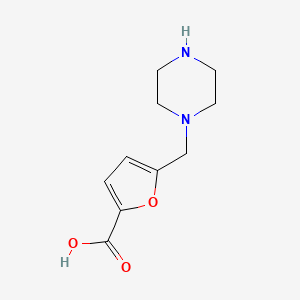
2,6-Dimethoxypyrazine
Vue d'ensemble
Description
2,6-Dimethoxypyrazine is an organic compound with the molecular formula C6H8N2O2. It is a pyrazine derivative characterized by two methoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxypyrazine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other pyrazine derivatives with reduced functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .
Applications De Recherche Scientifique
2,6-Dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxypyrazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
2,6-Dimethylpyrazine: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxypyrazine: Another methoxy-substituted pyrazine with different substitution pattern.
2,3-Dimethoxypyrazine: Similar compound with methoxy groups at different positions.
Uniqueness: 2,6-Dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its odor profile and reactivity make it particularly valuable in the flavor and fragrance industry .
Propriétés
IUPAC Name |
2,6-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZSYLOQPRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390805 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-15-6 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Dimethoxypyrazine a valuable precursor in energetic material synthesis?
A1: this compound serves as a key starting material for synthesizing various nitrogen-rich heterocyclic compounds, including pyrazine-based energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide). [, ] The two methoxy groups on the pyrazine ring can be readily substituted, enabling the introduction of amino and nitro groups, which are crucial for enhancing energy content and performance in energetic materials.
Q2: What challenges are associated with the nitration of this compound?
A2: Direct nitration of this compound can be challenging due to the electron-withdrawing nature of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring reduces electron density, making it less susceptible to electrophilic aromatic substitution reactions like nitration. []
Q3: What alternative synthetic routes can be employed to overcome the challenges associated with direct nitration?
A4: Instead of direct nitration, a stepwise approach can be used. This compound can be first converted to 2,6-dimethoxy-3,5-dinitropyrazine using a suitable nitration system. [] This intermediate can then be further reacted to obtain the desired energetic material, such as LLM-105. This approach allows for greater control over the reaction and can lead to improved yields.
Q4: How is this compound used in the synthesis of other heterocyclic systems?
A5: this compound can be electrochemically coupled with 5-substituted tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles. [] Subsequent photochemical excitation of the 2,5-disubstituted tetrazole releases nitrogen gas and generates a reactive nitrilimine intermediate. This intermediate rapidly cyclizes to yield a 1,2,4-triazolo-[4,3-a]pyrazine backbone, expanding the scope of accessible heterocyclic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

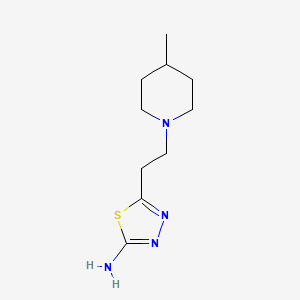

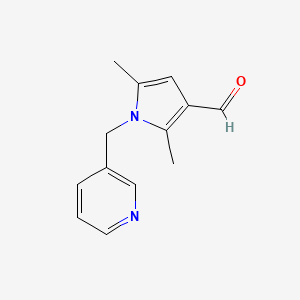


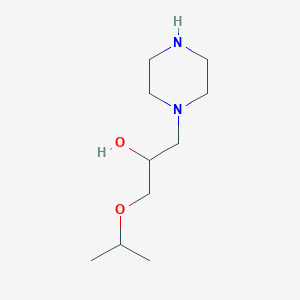

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)
